

Solubility of Bromotriphenylmethane in Common Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: *Bromotriphenylmethane*

Cat. No.: *B147582*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of **bromotriphenylmethane** (also known as triphenylmethyl bromide or trityl bromide) in common organic solvents. This information is crucial for professionals engaged in chemical synthesis, purification, and formulation where **bromotriphenylmethane** is utilized as a key reagent or intermediate. This document compiles available quantitative and qualitative solubility data, outlines a comprehensive experimental protocol for solubility determination, and presents a logical workflow for assessing solubility.

Core Data Presentation

The solubility of **bromotriphenylmethane** is dictated by its molecular structure, which features a bulky, nonpolar triphenylmethyl group and a polar carbon-bromine bond. This duality influences its interaction with various solvents. Generally, it exhibits greater solubility in nonpolar and polar aprotic solvents and is sparingly soluble in highly polar protic solvents.^[1] It is also known to be sensitive to moisture, which can lead to hydrolysis to triphenylmethanol, a factor to consider during solubility assessments.^[2]

Quantitative Solubility Data

Quantitative solubility data for **bromotriphenylmethane** is not extensively reported in the literature. However, the following table summarizes the available data.

Solvent	Chemical Formula	Molar Mass (g/mol)	Temperature (°C)	Solubility
Dioxane	C ₄ H ₈ O ₂	88.11	Not Specified	10 g/100 mL[3] [4][5][6][7]

Qualitative Solubility Data

Qualitative assessments provide further insight into the solubility profile of **bromotriphenylmethane**.

Solvent	Observation
Hot Acetic Acid	Soluble
Acetone	Soluble (at least 5 g/100 mL)
Benzene	Soluble[1]
Dichloromethane	Soluble[8]
Diethyl Ether	Soluble[1][8]
Ethanol	Soluble[1]
Water	Insoluble[1][5][8][9][10]

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the equilibrium solubility of a solid organic compound like **bromotriphenylmethane** in an organic solvent, based on the isothermal shake-flask method. This method is a reliable technique for establishing solubility.

Objective: To determine the equilibrium solubility of **bromotriphenylmethane** in a specific organic solvent at a controlled temperature.

Materials:

- **Bromotriphenylmethane** (high purity)

- Selected organic solvent (analytical grade)
- Analytical balance
- Temperature-controlled orbital shaker or water bath with magnetic stirrer
- Screw-cap vials
- Syringes and syringe filters (chemically compatible with the solvent)
- Volumetric flasks
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
- Centrifuge (optional)

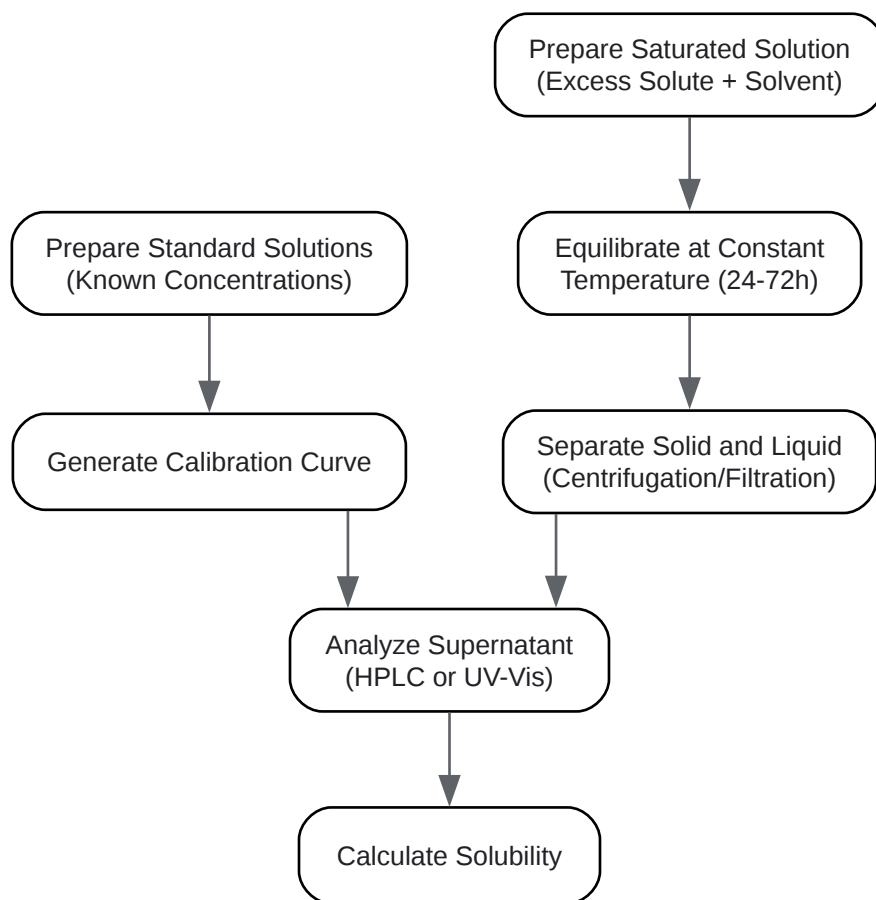
Procedure:

- Preparation of Standard Solutions:
 - Accurately weigh a precise amount of **bromotriphenylmethane** and dissolve it in the chosen solvent to create a stock solution of known concentration.
 - Perform serial dilutions of the stock solution to generate a series of standard solutions with varying concentrations. These will be used to construct a calibration curve.
- Sample Preparation (Isothermal Shake-Flask Method):
 - Add an excess amount of solid **bromotriphenylmethane** to a screw-cap vial. The presence of excess solid is critical to ensure the formation of a saturated solution.
 - Accurately add a known volume or mass of the selected organic solvent to the vial.
 - Tightly seal the vial to prevent solvent evaporation, which is especially important for volatile solvents.
- Equilibration:

- Place the vial in a temperature-controlled orbital shaker or a water bath with a magnetic stirrer.
- Agitate the mixture at a constant temperature for a sufficient duration to allow the system to reach equilibrium. The time required to reach equilibrium can vary depending on the solvent and solute but is typically between 24 and 72 hours. It is recommended to test different time points to confirm that equilibrium has been established.
- Phase Separation:
 - Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
 - To ensure complete removal of solid particles, the sample can be centrifuged.
 - Carefully withdraw the supernatant (the saturated solution) using a syringe.
 - Immediately pass the solution through a chemically compatible syringe filter to remove any remaining microscopic particles.
- Analysis:
 - Accurately dilute a known volume of the filtered saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
 - Analyze the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
 - Determine the concentration of **bromotriphenylmethane** in the diluted sample by comparing its response to the calibration curve.
- Calculation of Solubility:
 - Calculate the concentration of **bromotriphenylmethane** in the original saturated solution by accounting for the dilution factor.
 - Express the solubility in appropriate units, such as g/100 mL or mol/L.

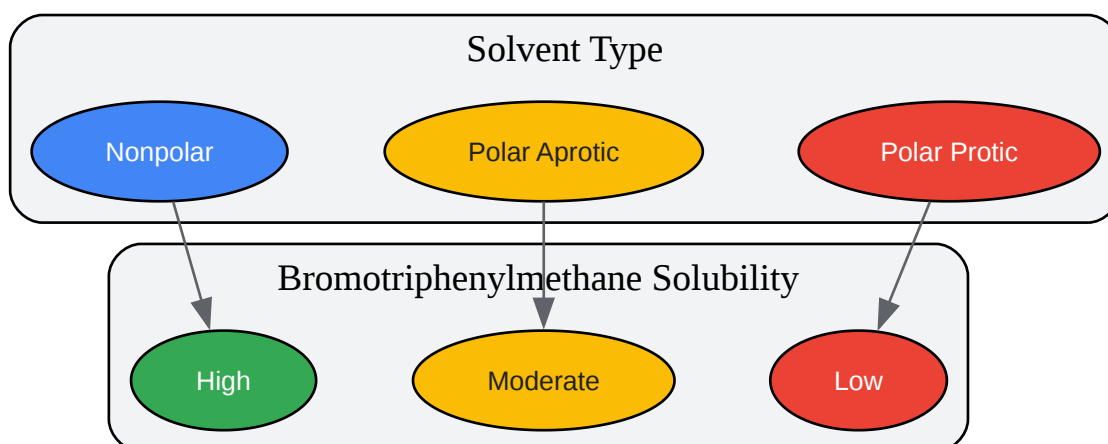
Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining solubility and the general relationship between solvent properties and the solubility of a largely nonpolar compound like **bromotriphenylmethane**.



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Caption: Experimental workflow for solubility determination.



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Caption: Logical relationship of solvent polarity and solubility.

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